

Comprehensive Spectroscopic Profiling of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclohexanecarbaldehyde

Cat. No.: B13917613

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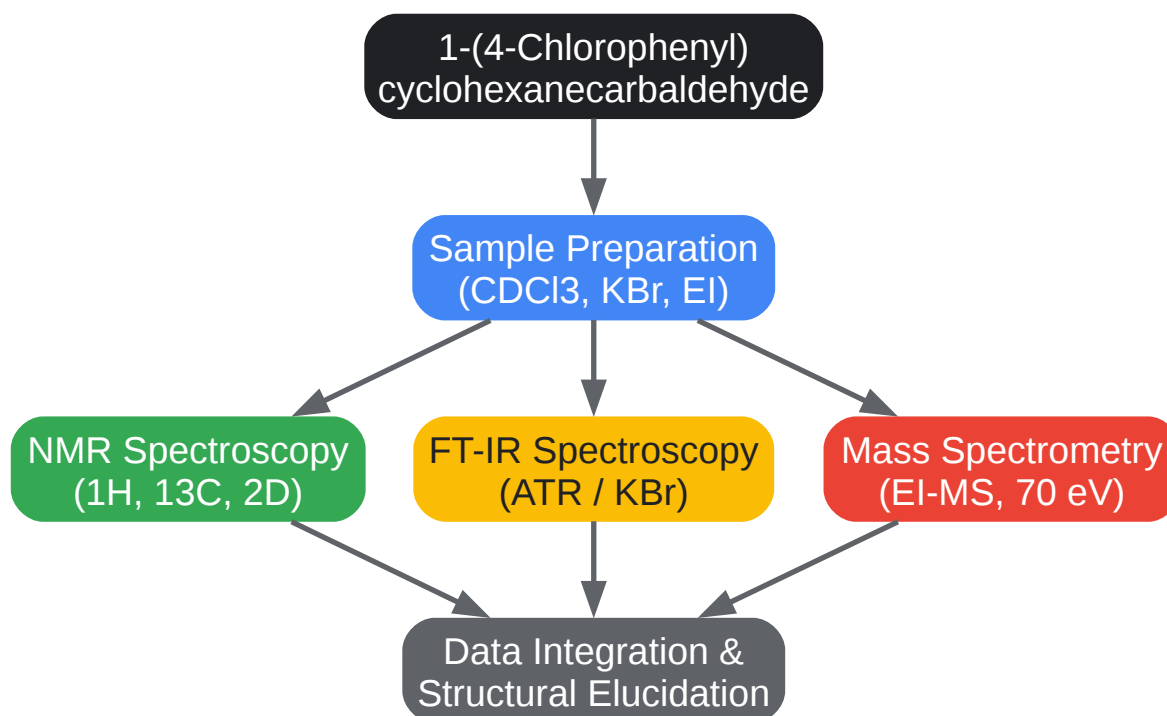
Executive Summary

The compound **1-(4-chlorophenyl)cyclohexanecarbaldehyde** (CAS: 1267278-69-2) is a highly versatile building block utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it is closely analogous to the cyclobutane intermediates employed in the synthesis of the anti-obesity agent sibutramine and its active metabolites. Accurate structural elucidation of this intermediate is critical for downstream synthetic success.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating spectroscopic profile for this molecule. This guide details the causal reasoning behind specific analytical workflows and provides predictive, high-resolution spectroscopic data (NMR, FT-IR, and EI-MS) grounded in established spectrometric principles[2].

Analytical Workflow & Methodology

To ensure absolute scientific integrity, the analytical characterization of **1-(4-chlorophenyl)cyclohexanecarbaldehyde** must follow a rigorous, self-validating workflow.



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Fig 1: Analytical workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Protocol

- Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS).
 - Causality: CDCl_3 is selected for its superior solubilizing properties for lipophilic cyclohexane derivatives. The residual CHCl_3 peak at 7.26 ppm does not obscure the critical para-substituted aromatic signals of the target molecule.
- Instrument Tuning: Perform automated tuning and matching (ATM) and rigorous shimming on a 400 MHz spectrometer.
 - Causality: Precise shimming ensures maximum magnetic field homogeneity, which is mandatory for resolving the complex multiplet splitting of the cyclohexane ring protons.

- Acquisition Parameters:
 - ^1H NMR: Set the relaxation delay (D1) to 2.0 seconds; acquire 16 transients with a 90° pulse. A 2-second delay ensures complete longitudinal relaxation (T_1) for accurate integration.
 - ^{13}C NMR: Set D1 to 2.5 seconds; acquire 1024 transients with WALTZ-16 proton decoupling. The quaternary carbon (C-1) and ipso aromatic carbons lack attached protons, resulting in longer T_1 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancements. The extended D1 prevents signal saturation[3].

Fourier-Transform Infrared (FT-IR) Protocol

- Accessory Setup: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
 - Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch ($\sim 3300\text{ cm}^{-1}$) that can mask critical overtone bands. ATR preserves the sample's native state and ensures pristine baseline integrity[4].
- Acquisition: Acquire 32 scans at 4 cm^{-1} resolution, applying appropriate pressure via the ATR anvil to ensure optimal crystal contact.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

- Ionization: Introduce the sample via a Direct Insertion Probe (DIP) and apply an electron energy of 70 eV.
 - Causality: 70 eV is the universally standardized energy for EI-MS. It provides sufficient internal energy to induce reproducible fragmentation pathways (such as alpha-cleavage) that can be reliably cross-referenced against established spectral libraries[5].

Comprehensive Spectroscopic Data Analysis

^1H and ^{13}C NMR Spectroscopy

The NMR spectra of **1-(4-chlorophenyl)cyclohexanecarbaldehyde** present distinct regions of interest: the aldehyde group, the para-substituted aromatic ring, and the sterically hindered cyclohexane system. The interpretation of these complex spin systems is grounded in established spectrometric identification methodologies[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Coupling (J in Hz)	Structural Assignment
-CHO	9.45	s	1H	-	Aldehyde proton (singlet due to quaternary C-1)
H-3', H-5'	7.35	d	2H	8.6	Aromatic protons ortho to chlorine
H-2', H-6'	7.25	d	2H	8.6	Aromatic protons ortho to cyclohexane
H-2, H-6 (eq)	2.30	m	2H	-	Cyclohexane equatorial protons (deshielded)
H-2, H-6 (ax)	1.80	m	2H	-	Cyclohexane axial protons

| H-3, H-4, H-5 | 1.20 - 1.70 | m | 6H | - | Remaining cyclohexane protons |

Mechanistic Insight: The aromatic protons exhibit a classic AA'BB' splitting pattern indicative of a para-disubstituted benzene ring. The equatorial protons at C-2 and C-6 of the cyclohexane

ring are significantly deshielded (~2.30 ppm) compared to their axial counterparts due to the magnetic anisotropy generated by the adjacent carbonyl and phenyl groups.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)	Type	Structural Assignment
201.5	CH	Aldehyde carbonyl (C=O)
139.0	C	Aromatic ipso (C-1', attached to cyclohexane)
133.0	C	Aromatic ipso (C-4', attached to Cl)
129.0	CH	Aromatic (C-3', C-5')
128.5	CH	Aromatic (C-2', C-6')
53.0	C	Cyclohexane quaternary (C-1)
31.5	CH ₂	Cyclohexane (C-2, C-6)
25.5	CH ₂	Cyclohexane (C-4)

| 22.5 | CH₂ | Cyclohexane (C-3, C-5) |

FT-IR Spectroscopy

Infrared group frequencies were assigned following standard reference tables to validate the functional groups present[4].

Table 3: FT-IR Data (ATR, Diamond Crystal)

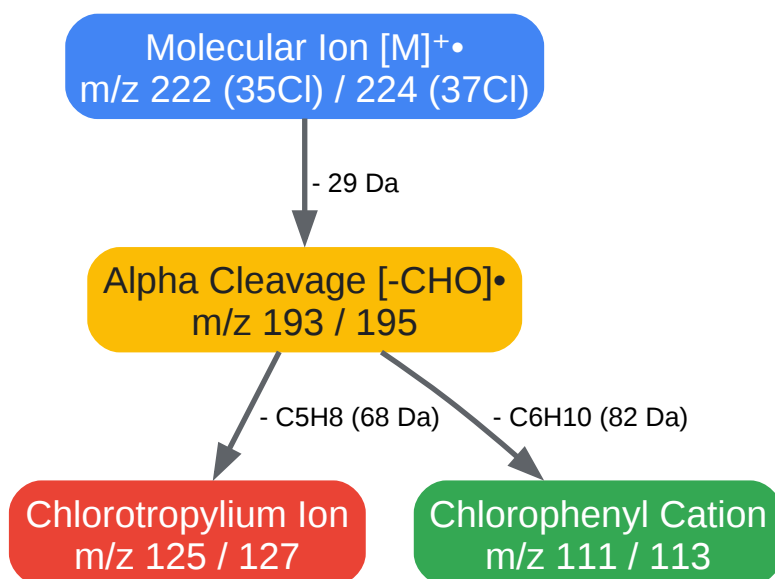
Wavenumber (cm ⁻¹)	Intensity	Functional Group / Vibrational Mode
2930, 2860	Strong	C-H stretch (sp ³ aliphatic, cyclohexane ring)
2810, 2715	Medium	C-H stretch (aldehyde, characteristic Fermi resonance)
1725	Strong	C=O stretch (aldehyde carbonyl)
1495	Medium	C=C stretch (aromatic ring)
1090	Strong	C-Cl stretch (aryl chloride)

| 825 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |

Mechanistic Insight: The presence of twin bands at 2810 and 2715 cm⁻¹ is a definitive marker for the aldehyde group, arising from Fermi resonance between the fundamental aldehydic C-H stretch and the first overtone of the aldehydic C-H bending vibration.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectral fragmentation pathways, particularly alpha-cleavage and tropylium ion formation, were analyzed according to established rules for organic molecules[5].



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Fig 2: Primary EI-MS fragmentation pathways for **1-(4-chlorophenyl)cyclohexanecarbaldehyde**.

Table 4: EI-MS Data (70 eV)

m/z	Relative Abundance (%)	Ion Assignment	Fragmentation Mechanism
224	~5	[M] ^{+•} (³⁷ Cl)	Molecular ion (³⁷ Cl isotope)
222	~15	[M] ^{+•} (³⁵ Cl)	Molecular ion (³⁵ Cl isotope)
195	~13	[M - CHO] ⁺ (³⁷ Cl)	Alpha cleavage (loss of formyl radical)
193	~40	[M - CHO] ⁺ (³⁵ Cl)	Alpha cleavage (loss of formyl radical)
127	~33	[C ₇ H ₆ ³⁷ Cl] ⁺	Chlorotropylium ion (³⁷ Cl)
125	100	[C ₇ H ₆ ³⁵ Cl] ⁺	Chlorotropylium ion (³⁵ Cl, Base Peak)

| 111 | ~20 | [C₆H₄³⁵Cl]⁺ | Chlorophenyl cation |

Mechanistic Insight: The mass spectrum is dominated by the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl. The base peak at m/z 125 represents the highly stable chlorotropylium ion, formed via the initial alpha-cleavage of the formyl radical (yielding m/z 193) followed by the ring-opening and elimination of a neutral C₅H₈ fragment (68 Da).

References

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